molecular formula C8H18N2 B1314619 (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine CAS No. 87583-89-9

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine

Cat. No. B1314619
CAS RN: 87583-89-9
M. Wt: 142.24 g/mol
InChI Key: JRHPOFJADXHYBR-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine” is a chemical compound with the molecular formula C8H18N2 . It is a derivative of cyclohexane-1,2-diamine, where the two amine groups are dimethylated .


Molecular Structure Analysis

The molecular structure of “(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine” can be represented by the InChI string: “InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1” and the canonical SMILES string: "CNC1CCCCC1NC" . These representations provide a detailed description of the compound’s molecular structure, including the arrangement of atoms and the stereochemistry .


Physical And Chemical Properties Analysis

“(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine” has a molecular weight of 142.24 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.

Scientific Research Applications

  • Catalysis in Organic Reactions :

    • This compound serves as an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature, enabling alkyl-alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes (Saito & Fu, 2007).
    • It is also utilized as a chiral ligand in stereoselective reactions. For instance, in the synthesis of N,N'-dialkylated derivatives used as asymmetric ligands and organocatalysts, it facilitates the production of alcohols and plays a role in Meervein–Ponndorf–Verley reductions and Henry reactions (Tsygankov et al., 2016).
  • Development of Metal Complexes :

    • Research has explored its application in forming platinum(II) complexes with various cyclohexane derivatives, highlighting its utility in creating metal complexes with unique properties (Saito & Kidani, 1986).
    • Similarly, it's used to synthesize tetradentate chiral N(4) ligands for iron and manganese complexes, potentially as catalysts for enantioselective epoxidation (Guillemot et al., 2007).
  • Chirality Induction and Stereochemistry :

    • It is a crucial component in studies involving the induction of bisignate circular dichroism in ferrocene-bridged Zn(II) bisporphyrin tweezer systems, demonstrating its significance in stereochemical investigations (Brahma et al., 2014).
    • Its role in creating chiral amine auxiliaries for chloropalladation-initiated asymmetric intermolecular carboesterification of alkenes is also notable, contributing to the synthesis of enantioenriched α-methylene-γ-lactones (Zhang et al., 2015).
  • Synthesis of Novel Compounds and Complexes :

    • Research has demonstrated its use in synthesizing chiral Salen-type transition-metal complexes, which are analyzed through various spectroscopic methods (Hui, 2009).
    • It's also involved in the synthesis of enantiomerically pure trans-N1,N2-dimethylcyclohex
    ane-1,2-diamine, showcasing a pathway to produce this optically pure isomer through a series of steps, including reaction with cyclohexene oxide and cyclisation with Mitsunobu reagent .
  • Applications in Asymmetric Synthesis :

    • The compound has been used in asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by nickel(II)-diamine complexes, providing high enantioselectivities and illustrating its role in stereochemical induction (Evans et al., 2007).
    • It also finds use in enantioselective conjugate addition reactions organocatalyzed by chiral primary amine-guanidines, contributing to the synthesis of Michael adducts with new stereocenters (Avila et al., 2012).
  • Exploration of Molecular Interactions :

    • The molecular interactions of diamines like (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine with sulfuric acid have been investigated, providing insights into atmospheric chemistry and new particle formation (Elm et al., 2016).

properties

IUPAC Name

(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHPOFJADXHYBR-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCCC[C@@H]1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550514
Record name (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine

CAS RN

87583-89-9
Record name (1S,2S)-N~1~,N~2~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
Reactant of Route 2
(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
Reactant of Route 3
(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
Reactant of Route 4
(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
Reactant of Route 5
(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
(1S,2S)-(+)-N,N'-Dimethylcyclohexane-1,2-diamine

Citations

For This Compound
6
Citations
S Yu, H Bao, D Zhang, X Yang - Nature Communications, 2023 - nature.com
Planar chiral [2.2]paracyclophane derivatives are a type of structurally intriguing and practically useful chiral molecules, which have found a range of important applications in the field of …
Number of citations: 7 www.nature.com
M Atobe, K Naganuma, M Kawanishi… - Bioorganic & Medicinal …, 2014 - Elsevier
We have designed a series of potent EP 1 receptor antagonists. These antagonists are a series of 2-(1H-indazol-1-yl)-thiazoles in which the core structure was replaced with pyrazole-…
Number of citations: 21 www.sciencedirect.com
R Annadate - 2020 - research.library.mun.ca
The functionalized γ-butenolide (2-(5H) furanone) motif is found in various natural products and hence the synthesis of butenolides is of considerable interest. The organocatalytic direct …
Number of citations: 5 research.library.mun.ca
J Margalef, M Biosca, P de la Cruz Sanchez… - Coordination Chemistry …, 2021 - Elsevier
The success of phosphine-oxazoline ligands (PHOX) inspired the progress in P-oxazoline ligand families by modifying either the ligand backbone, the electronic and/or steric properties …
Number of citations: 40 www.sciencedirect.com
EJ Hanan, MG Braun, RA Heald… - Journal of Medicinal …, 2022 - ACS Publications
Small molecule inhibitors that target the phosphatidylinositol 3-kinase (PI3K) signaling pathway have received significant interest for the treatment of cancers. The class I isoform PI3Kα …
Number of citations: 12 pubs.acs.org
M Sadeghian, MG Haghighi, E Lalinde… - Coordination Chemistry …, 2022 - Elsevier
To date, group 10 metal-cyanide scaffolds as promising candidates in the form of discrete organometallic complexes or one-, two- and three-dimensional coordination polymers have …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.